
Dexamethasone palmitate
Descripción general
Descripción
El palmitato de dexametasona es un derivado lipófilo de la dexametasona, un corticosteroide sintético. Se utiliza principalmente por sus potentes propiedades antiinflamatorias e inmunosupresoras. El compuesto se utiliza a menudo en el tratamiento de diversas afecciones inflamatorias, como la artritis reumatoide y la inflamación pulmonar .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El palmitato de dexametasona se sintetiza esterificando dexametasona con ácido palmítico. La reacción generalmente implica el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente anhidro como diclorometano en condiciones inertes para evitar la hidrólisis .
Métodos de Producción Industrial: En entornos industriales, el palmitato de dexametasona se produce utilizando procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto luego se purifica utilizando técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .
Tipos de Reacciones:
Hidrólisis: El palmitato de dexametasona puede sufrir hidrólisis para producir dexametasona y ácido palmítico.
Reactivos y Condiciones Comunes:
Hidrólisis: Hidrólisis enzimática usando esterasas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Principales Productos:
Hidrólisis: Dexametasona y ácido palmítico.
Oxidación: Derivados oxidados del palmitato de dexametasona.
Aplicaciones Científicas De Investigación
Pulmonary Inflammation Treatment
Solid Lipid Nanoparticles
Recent studies have demonstrated the effectiveness of solid lipid nanoparticles loaded with dexamethasone palmitate in treating pulmonary inflammation, particularly pneumonia. These nanoparticles exhibit high drug loading efficiency and stability, targeting alveolar macrophages for local delivery via nebulization. In vitro studies indicated significant reductions in pro-inflammatory cytokines (e.g., tumor necrosis factor-α and interleukin-6) from activated macrophages. In vivo experiments confirmed that these nanoparticles could effectively control acute pulmonary infections without causing adverse immune responses .
Feature | Details |
---|---|
Formulation | Solid lipid nanoparticles |
Target Delivery | Alveolar macrophages |
Administration Route | Nebulization |
Key Findings | Reduced cytokine levels in lung tissue |
Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis
Clinical Case Studies
A nationwide survey in Japan reported the use of this compound in treating children with Epstein-Barr virus-associated hemophagocytic lymphohistiocytosis (EBV-HLH). The treatment led to significant clinical improvements: fever resolution in 77% of cases, cytopenia resolution in 38%, and splenomegaly improvement in 77%. Notably, a reduction in ferritin levels was observed in 62% of patients after one week of treatment. The safety profile was favorable, with minimal adverse events reported .
Outcome | Percentage of Patients |
---|---|
Fever Resolution | 77% |
Cytopenia Resolution | 38% |
Splenomegaly Improvement | 77% |
Ferritin Reduction | 62% |
Rheumatoid Arthritis
Nanoparticle Formulations
This compound has been formulated into nanoparticles for targeted delivery in rheumatoid arthritis treatment. These nanoparticles demonstrated passive accumulation in inflamed joints, leading to significant therapeutic effects at low doses (1 mg/kg) without adverse effects. The formulation improved anti-inflammatory activity while minimizing systemic exposure, thus enhancing the overall safety profile .
Postoperative Pain Management
Local Anesthetic Infiltration
A recent trial investigated the use of this compound emulsion as an adjunct to local anesthetic infiltration during major spine surgeries. Preliminary findings suggest that this compound may provide superior analgesic effects compared to local anesthetics alone, potentially improving postoperative pain management .
Liver Metabolism Studies
Hepatic Effects
Research on primary rat hepatocytes revealed that this compound influences lipid metabolism significantly. When combined with palmitic acid, it resulted in increased intracellular triglyceride accumulation and altered fatty acid composition, which could have implications for understanding nonalcoholic fatty liver disease development .
Mecanismo De Acción
El palmitato de dexametasona ejerce sus efectos uniéndose a los receptores de glucocorticoides, lo que lleva a la supresión de la expresión génica inflamatoria. Esto da como resultado una disminución de la producción de citoquinas proinflamatorias y quimiocinas, una reducción de la migración de células inflamatorias y la estabilización de las membranas celulares. El compuesto también inhibe la activación del factor nuclear-kappa B (NF-κB) y otros factores de transcripción involucrados en la respuesta inflamatoria .
Compuestos Similares:
Dexametasona: El compuesto madre, que es más hidrofílico y tiene una duración de acción más corta en comparación con el palmitato de dexametasona.
Fosfato de dexametasona sódica: Un derivado soluble en agua utilizado para una rápida aparición de acción en condiciones inflamatorias agudas.
Unicidad: El palmitato de dexametasona es único debido a su naturaleza lipófila, que permite una liberación prolongada y efectos antiinflamatorios sostenidos. Esto lo hace particularmente útil en formulaciones diseñadas para liberación controlada y administración dirigida .
Comparación Con Compuestos Similares
Dexamethasone: The parent compound, which is more hydrophilic and has a shorter duration of action compared to dexamethasone palmitate.
Dexamethasone Sodium Phosphate: A water-soluble derivative used for rapid onset of action in acute inflammatory conditions.
Uniqueness: this compound is unique due to its lipophilic nature, which allows for prolonged release and sustained anti-inflammatory effects. This makes it particularly useful in formulations designed for controlled release and targeted delivery .
Actividad Biológica
Dexamethasone palmitate (DP) is a synthetic corticosteroid that combines dexamethasone with palmitic acid, enhancing its pharmacokinetic properties and biological activity. This article explores the biological activity of DP, focusing on its anti-inflammatory effects, tissue distribution, and clinical applications, supported by data tables and case studies.
Overview of this compound
Dexamethasone is a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The palmitate esterification enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.
This compound exerts its effects through multiple mechanisms:
- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors, modulating gene expression involved in inflammation and immune responses.
- Inhibition of Pro-inflammatory Cytokines : DP reduces the secretion of cytokines such as TNF-α and IL-6 from macrophages, thereby diminishing inflammation .
- Enhanced Lipid Solubility : The palmitate moiety increases the compound's affinity for cell membranes, facilitating better cellular uptake and prolonged action .
Anti-inflammatory Effects
This compound has demonstrated superior anti-inflammatory effects compared to free dexamethasone. A study indicated that DP administered as a lipid emulsion showed a 5.6-fold increase in anti-inflammatory potency compared to conventional dexamethasone in a carrageenan-induced edema model .
Table 1: Comparative Anti-inflammatory Potency of Dexamethasone Preparations
Preparation | Anti-inflammatory Potency (Relative) |
---|---|
Dexamethasone Sodium Phosphate | 1.0 |
This compound | 5.6 |
Tissue Distribution
Studies have shown that this compound has a preferential distribution in inflamed tissues compared to free dexamethasone. In a rat model, DP exhibited higher concentrations in the blood, spleen, and inflamed tissues after intravenous administration . This targeted delivery is crucial for enhancing therapeutic outcomes in inflammatory conditions.
Case Studies
-
Epstein-Barr Virus-Associated Hemophagocytic Lymphohistiocytosis (EBV-HLH) :
A nationwide survey in Japan reported on 14 pediatric cases treated with this compound. After one week of treatment, significant clinical improvements were observed: -
Graft-Versus-Host Disease (GVHD) :
In a murine model of GVHD, DP significantly reduced macrophage viability and migration capacity compared to standard dexamethasone. The treatment led to decreased GVHD scores and improved survival rates . -
Spinal Epidural Injection :
A study on rats demonstrated that epidural administration of this compound resulted in significant recovery from mechanical allodynia and motor dysfunction associated with spinal stenosis after two weeks of therapy .
Safety Profile
This compound has been associated with fewer adverse events compared to traditional corticosteroids. In the EBV-HLH study, only two infectious events were reported among the treated patients . Moreover, its formulation as a lipid emulsion minimizes systemic side effects commonly associated with glucocorticoids.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the anti-inflammatory efficacy of Dexamethasone palmitate (DXP), and what methodological considerations are critical for reproducibility?
- Answer: DXP's anti-inflammatory effects are frequently studied in in vitro models such as RAW 264.7 macrophages exposed to lipopolysaccharide (LPS), where cytokine release (e.g., TNF-α, MCP-1) is measured via ELISA . For in vivo studies, the Brown Norway rat model of choroidal neovascularization (CNV) is employed, with intravitreal (IVT) injections of DXP emulsions (4 µg/0.5 µL) to assess drug delivery efficacy . Key considerations include:
- Cell culture protocols: Standardizing incubation times (e.g., 24 hours) and DXP concentrations (e.g., 100 µg/mL) to ensure consistent cytokine suppression .
- Animal model validation: Confirming laser-induced CNV lesions via histopathology and using PBS or Kenacort as controls .
- Data reporting: Detailing preparation methods (e.g., emulsion stability, particle size) to enable replication .
Q. How does the lipophilic nature of DXP influence its pharmacokinetic profile compared to dexamethasone (DXM), and what methodologies are used to quantify this difference?
- Answer: DXP's palmitate ester group enhances lipophilicity, prolonging half-life and enabling sustained release. Pharmacokinetic studies in mice compare plasma DXM levels after administering DXP-loaded nanoparticles (DXP-NPs) vs. soluble dexamethasone phosphate (DSP). Key methods include:
- High-performance liquid chromatography (HPLC): To measure DXM concentrations in plasma and tissues over time (e.g., up to 18 hours post-injection) .
- Biodistribution analysis: Demonstrating reduced hepatic and renal accumulation of DXM when delivered via DXP-NPs, attributed to nanoparticle stability and controlled release .
- Serum stability assays: Incubating DXP-NPs in serum to quantify free DXM release kinetics, explaining prolonged anti-inflammatory effects .
Advanced Research Questions
Q. How can nanoparticle formulations of DXP address the contradiction between its low glucocorticoid receptor affinity and observed therapeutic efficacy in inflammatory diseases?
- Answer: Despite DXP’s 47-fold lower receptor affinity than DXM , encapsulation in PLGA-PEG nanoparticles enhances efficacy through:
- Passive targeting: Exploiting the enhanced permeability and retention (EPR) effect in inflamed tissues (e.g., arthritic joints), increasing local drug concentrations .
- Controlled release: Nanoparticles release free DXM gradually, maintaining therapeutic levels without systemic toxicity. X-ray diffraction confirms amorphous drug state, ensuring stability .
- In vivo validation: In murine collagen-induced arthritis, DXP-NPs reduce joint inflammation and improve histopathological scores compared to soluble DSP, demonstrating efficacy despite lower receptor binding .
Q. What methodological approaches resolve discrepancies in DXP’s efficacy across different disease models (e.g., ocular vs. rheumatoid arthritis)?
- Answer: Model-specific factors require tailored experimental designs:
- Ocular models: IVT injections in Brown Norway rats prioritize emulsion stability (e.g., particle size <200 nm) to ensure retinal penetration .
- Arthritis models: Nanoparticle size (~130 nm) and surface charge (zeta potential: -55 mV) are optimized for synovial retention .
- Data normalization: Expressing efficacy metrics (e.g., cytokine reduction, lesion size) as percentages relative to baseline or controls to enable cross-study comparisons .
Q. Methodological Recommendations
- For cellular studies: Include LPS stimulation as a positive control for inflammation and validate cytokine assays with multiplex platforms .
- For animal studies: Use stratified randomization to account for variability in disease induction (e.g., laser power in CNV models) .
- For nanoparticle synthesis: Characterize drug encapsulation efficiency (>98%) and stability (21 days at 4°C) using dynamic light scattering (DLS) and HPLC .
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPYZTKOEFDTCU-WDJQFAPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022903 | |
Record name | Dexamethasone palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14899-36-6 | |
Record name | Dexamethasone palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14899-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone palmitate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014899366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexamethasone palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601XWN7060 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.